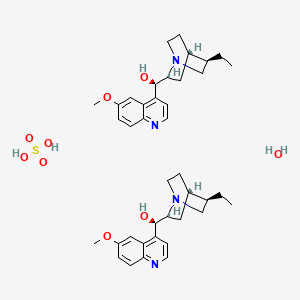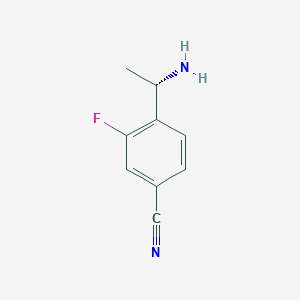
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. The compound features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl group in the (S)-configuration. This unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves asymmetric catalytic methods. One common approach is the asymmetric hydrogenation of nitriles using chiral catalysts. This method ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other fields.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of engineered transaminase polypeptides has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as primary amines, oxides, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: Similar in structure but lacks the fluorine atom and nitrile group.
(S)-3-(1-Aminoethyl)aniline: Contains an amino group instead of a nitrile group.
Trifluoromethyl amines: Feature multiple fluorine atoms, offering different reactivity and properties.
Uniqueness
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile stands out due to its unique combination of a chiral center, a fluorine atom, and a nitrile group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
Clave InChI |
YNSAMDYSPOHAQE-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)C#N)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
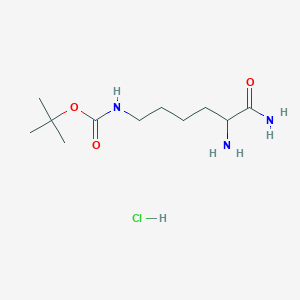
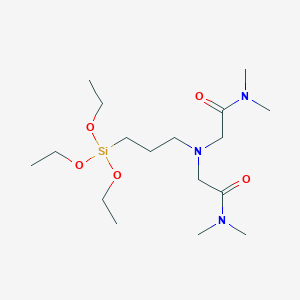
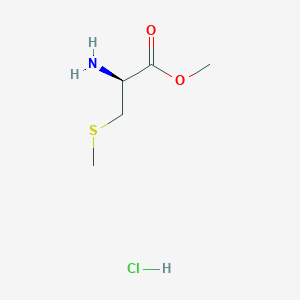



![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)


